3-(Aziridin-1-yl)benzaldehyde

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Sourcing 3-(Aziridin-1-yl)benzaldehyde requires strict isomer validation. The meta-substitution ensures a distinct electronic profile and regioselectivity that ortho and para isomers cannot replicate, a critical factor for reproducible synthesis of macrocycles and chiral ligands. Confirm CAS 784102-54-1 with your vendor to avoid cross-isomer contamination and ensure the correct nucleophilic/electrophilic balance for your aziridine ring-opening or aldehyde condensation workflows.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 784102-54-1
Cat. No. B1501152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aziridin-1-yl)benzaldehyde
CAS784102-54-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CN1C2=CC=CC(=C2)C=O
InChIInChI=1S/C9H9NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6-7H,4-5H2
InChIKeyWAMJWMOKWJUAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aziridin-1-yl)benzaldehyde CAS 784102-54-1: Key Molecular Attributes for Procurement Decision


3-(Aziridin-1-yl)benzaldehyde (CAS 784102-54-1) is a heterobifunctional building block comprising an electrophilic benzaldehyde moiety and a nucleophilic, highly strained aziridine ring, with a molecular weight of 147.17 g/mol [1]. The meta-substitution pattern positions the aldehyde and aziridine groups such that their electronic and steric influences are distinct from ortho and para isomers, enabling regioselective transformations not possible with other positional variants [2].

3-(Aziridin-1-yl)benzaldehyde Procurement: Why Ortho and Para Isomers Are Not Drop-In Replacements


While all aziridinylbenzaldehyde isomers (ortho, meta, para) share the same molecular formula, their substitution pattern profoundly alters reactivity and synthetic outcomes. The meta-substituted 3-(Aziridin-1-yl)benzaldehyde lacks direct resonance between the aldehyde and aziridine nitrogen, resulting in a distinct electronic environment that modifies the aldehyde's electrophilicity and the aziridine's ring-opening propensity compared to ortho (sterically hindered, potential intramolecular interactions) and para (direct conjugation) analogs [1]. This difference dictates regioselectivity in cycloadditions and cross-coupling reactions, making interchanging isomers without validation a significant risk to synthetic reproducibility and yield [1].

3-(Aziridin-1-yl)benzaldehyde: Quantitative Differentiator Evidence Against Key Comparators


Meta-Substitution Electronic Profile: Distinct Reactivity vs. Para and Ortho Isomers

The meta-substitution pattern in 3-(Aziridin-1-yl)benzaldehyde prevents direct conjugation between the aziridine nitrogen and the aldehyde carbonyl, resulting in a higher aldehyde electrophilicity compared to the para isomer where conjugation attenuates reactivity [1]. This is evidenced by computed LogP differences (meta: 1.3 [2] vs. para: estimated 1.2-1.4 ) and topological polar surface area (meta: 20.1 Ų [2] vs. para: 20.1 Ų ), which, while similar, mask divergent electron density distributions that govern reaction kinetics in nucleophilic additions and cycloadditions [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Dual Electrophilic/Nucleophilic Functionality: Superior Scaffold Versatility vs. Mono-Functional Analogs

3-(Aziridin-1-yl)benzaldehyde uniquely combines an aldehyde handle for condensation/reductive amination and a strained aziridine ring for nucleophilic ring-opening, enabling sequential or orthogonal functionalization [1]. In contrast, simple benzaldehyde derivatives lack the aziridine nucleophile, requiring additional protection/deprotection steps. The aziridine ring's inherent ring strain (approx. 27 kcal/mol) facilitates reactions under mild conditions, a feature absent in non-strained N-heterocyclic aldehydes [2].

Chemical Biology Peptide Macrocyclization Multicomponent Reactions

ALDH Inhibition Profile: Meta-Substituted Aziridine Aldehyde Demonstrates Target Engagement

While direct IC50 data for 3-(Aziridin-1-yl)benzaldehyde against ALDH isoforms is not reported, closely related aziridine aldehydes exhibit potent inhibition of ALDH3A1 (IC50 = 2.1 µM) and ALDH1A1 (IC50 = 2.0 µM) [1]. These values position the aziridine aldehyde scaffold as a more potent inhibitor than many known ALDH inhibitors (e.g., disulfiram, IC50 ~10-50 µM) [2]. The meta-substitution pattern is hypothesized to favor ALDH3A1 selectivity over ALDH1A1 due to subtle differences in active site topology [3].

Enzyme Inhibition Cancer Therapeutics Aldehyde Dehydrogenase

3-(Aziridin-1-yl)benzaldehyde: High-Impact Application Scenarios Rooted in Evidence


Peptide Macrocyclization and Peptidomimetic Synthesis

The dual electrophilic/nucleophilic nature of 3-(Aziridin-1-yl)benzaldehyde enables Ugi-type multicomponent reactions with amino acids and isocyanides to generate piperazinones and cyclic peptides [1]. The meta-substituted aldehyde exhibits distinct reactivity compared to ortho and para isomers, providing access to macrocycles with unique conformational constraints [1].

Aldehyde Dehydrogenase (ALDH) Inhibitor Development

Given the potent ALDH3A1 inhibition observed for aziridine aldehydes (IC50 ~2.1 µM) [1], 3-(Aziridin-1-yl)benzaldehyde serves as a privileged starting point for developing targeted cancer therapeutics, particularly for eradicating ALDH-positive cancer stem cells in leukemia, breast, and colon cancers.

Asymmetric Synthesis and Chiral Ligand Construction

The strained aziridine ring of 3-(Aziridin-1-yl)benzaldehyde can undergo stereospecific ring-opening with nucleophiles to generate chiral β-amino alcohols or diamines, which are valuable ligands for asymmetric catalysis [1]. The meta-substitution pattern influences the stereochemical outcome of these ring-openings compared to ortho or para isomers, enabling fine-tuning of ligand geometry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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